molecular formula C15H20O7 B1460419 3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate CAS No. 1701402-25-6

3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

Cat. No.: B1460419
CAS No.: 1701402-25-6
M. Wt: 312.31 g/mol
InChI Key: DMCANNABFZDODS-CRWXNKLISA-N
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Description

The compound 3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate is an ester derivative of D-glucuronic acid (Glucur–), a sugar acid derived from glucose oxidation. The parent acid, D-glucuronic acid, has the molecular formula C₆H₁₀O₇ (molecular weight: 194.14 g/mol) and exists in α- and β-pyranose forms due to its aldehyde group . Key properties of D-glucuronic acid include:

  • Melting Point: 159–161°C
  • Density: 1.987 g/cm³
  • pKa: ~3.18 (weak acidity)
  • Solubility: Highly soluble in water .

Properties

IUPAC Name

3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O7/c16-9-11(17)12(18)13(19)14(20)15(21)22-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9,11-14,17-20H,4,7-8H2/t11-,12+,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCANNABFZDODS-CRWXNKLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCOC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate typically involves the esterification of D-glucuronic acid with 3-phenylpropyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired ester .

Industrial Production Methods

Industrial production of this compound may involve biocatalysis, which is an environmentally friendly and efficient method. This approach uses enzymes or whole-cell catalysts to facilitate the esterification reaction. The use of biocatalysis can enhance the yield and selectivity of the product while minimizing the generation of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

3-Phenylpropyl derivatives have been investigated as potential drug candidates due to their ability to modify biological pathways. The compound's structure allows for interactions with various biological targets, making it suitable for the development of therapeutics aimed at treating conditions such as cancer and metabolic disorders.

  • Case Study: Anticancer Properties
    • Research has shown that compounds similar to 3-phenylpropyl tetrahydroxy derivatives exhibit cytotoxic effects on cancer cell lines. For instance, studies have indicated that these compounds can induce apoptosis in specific cancer cells by activating intrinsic apoptotic pathways .

1.2 Prodrug Strategy

The compound has been utilized in prodrug formulations to enhance bioavailability and therapeutic efficacy. By esterifying 3-phenylpropyl with other pharmacologically active moieties, researchers have developed prodrugs that are more readily absorbed and metabolized in the body .

Biochemical Research

2.1 Enzyme Inhibition Studies

The compound's structural features make it a candidate for studying enzyme interactions. It has been tested as an inhibitor for various enzymes involved in metabolic pathways.

  • Example: Inhibition of Glycosidases
    • Studies have reported that 3-phenylpropyl derivatives can inhibit glycosidases, which are crucial in carbohydrate metabolism. This inhibition can potentially lead to therapeutic strategies for managing diabetes by regulating glucose levels .

2.2 Antioxidant Activity

Research indicates that 3-phenylpropyl tetrahydroxy derivatives possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Material Science Applications

3.1 Polymer Chemistry

The compound's unique chemical structure allows it to be incorporated into polymer matrices for the development of novel materials with enhanced properties.

  • Application: Biodegradable Polymers
    • Incorporating 3-phenylpropyl into biodegradable polymers has shown promise in creating environmentally friendly materials that maintain mechanical strength while degrading over time .

Mechanism of Action

The mechanism of action of 3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release D-glucuronic acid and 3-phenylpropyl alcohol. D-glucuronic acid is known to participate in detoxification processes in the liver by conjugating with various endogenous and exogenous substances, enhancing their solubility and excretion .

Comparison with Similar Compounds

Sodium (2S,3S,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanoate

Molecular Formula : C₆H₉NaO₇·H₂O
Molecular Weight : 234.14 g/mol
Key Properties :

  • Solubility : Highly water-soluble due to ionic nature.
  • Melting Point : ~228°C (observed in related sodium salts) .
  • Applications : Pharmaceutical formulations (e.g., detoxification agents, excipients) and intermediates in organic synthesis .

Comparison :

  • Solubility : The sodium salt exhibits superior aqueous solubility compared to the ester, making it ideal for parenteral formulations.
  • Stability : Ionic salts are stable in neutral/basic conditions but may precipitate in acidic environments. The ester form is prone to hydrolysis under similar conditions .

Zwitterionic Derivatives

Example: (2R,3S,4R,5S)-6-((6-ammoniohexyl)amino)-2,3,4,5-tetrahydroxy-6-oxohexanoate Molecular Weight: ~343–399 g/mol (depending on alkyl chain) . Key Properties:

  • Solubility: Amphiphilic nature enhances solubility in both polar and nonpolar solvents.
  • Synthesis : Formed via reactions between D-glucuronic acid lactone and alkylenediamines .
  • Applications: Potential use in surfactants, drug delivery, or biodegradable polymers .

Comparison :

  • Functionality : The zwitterionic structure introduces pH-dependent behavior, unlike the ester.
  • Biological Activity: Amino groups may enable targeted interactions (e.g., cell membrane penetration) .

Other Ester Derivatives

Example: Benzyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate Key Properties:

  • Lipophilicity : The benzyl group increases hydrophobicity compared to the 3-phenylpropyl ester.
  • Applications : Likely used to modify drug bioavailability or as intermediates in organic synthesis .

Comparison :

Structural and Functional Insights

  • Stereochemistry : The (2S,3S,4S,5R) configuration in D-glucuronic acid derivatives is critical for biological recognition, such as enzyme-substrate interactions in detoxification pathways .
  • Ester Stability : The 3-phenylpropyl ester’s hydrolytic stability depends on pH and enzymatic activity. In vivo, esterases may cleave the ester bond to release the parent acid .
  • Synthesis: The ester is likely synthesized via acid-catalyzed esterification of D-glucuronic acid with 3-phenylpropanol, analogous to benzyl ester preparation .

Biological Activity

The compound 3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate is a notable derivative of tetrahydroxyhexanoic acid, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Structure

  • Molecular Formula : C15H22O7
  • Molecular Weight : 306.33 g/mol
  • CAS Number : 577-46-8

The compound features a phenyl group attached to a propyl chain and a tetrahydroxyhexanoate moiety. This structural configuration is significant as it influences the compound's solubility and reactivity.

PropertyValue
Melting PointNot specified
Boiling PointNot specified
DensityNot specified

Research indicates that This compound exhibits various biological activities attributed to its structural components:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Metabolic Regulation : As a derivative of hexanoic acid, it may play a role in metabolic pathways related to carbohydrate metabolism.

Study 1: Antioxidant and Anti-inflammatory Properties

A study conducted by Zhang et al. (2022) investigated the antioxidant capacity of various phenolic compounds including derivatives of tetrahydroxyhexanoic acid. The results demonstrated that the compound significantly reduced oxidative stress markers in vitro and showed promise in reducing inflammation in murine models of arthritis .

Study 2: Metabolic Effects

In a clinical trial assessing the metabolic effects of similar compounds on glucose metabolism, researchers found that participants who consumed derivatives of tetrahydroxyhexanoic acid exhibited improved insulin sensitivity and glucose tolerance compared to control groups . This suggests potential applications in managing diabetes.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
This compoundAntioxidant, Anti-inflammatory
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acidMetabolic regulation
D-Mannuronic acidAntimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Reactant of Route 2
Reactant of Route 2
3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

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